molecular formula C15H13ClN4O2S B15100232 N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15100232
M. Wt: 348.8 g/mol
InChI Key: ZASIUAIHYHZYAG-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a furan-2-yl moiety. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide group, which is further substituted with a 3-chlorophenyl group. This structure combines heterocyclic, aromatic, and sulfonamide-like components, making it a candidate for diverse biological activities, including antimicrobial and anti-inflammatory properties, as inferred from structurally related analogs .

The synthesis of such compounds typically involves alkylation of α-chloroacetamides with triazole-thiol intermediates under basic conditions (e.g., KOH), followed by purification via recrystallization . Modifications to the aryl or heterocyclic substituents are common strategies to optimize physicochemical and pharmacological properties.

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H13ClN4O2S/c1-20-14(12-6-3-7-22-12)18-19-15(20)23-9-13(21)17-11-5-2-4-10(16)8-11/h2-8H,9H2,1H3,(H,17,21)

InChI Key

ZASIUAIHYHZYAG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a carbonyl compound.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the chlorophenyl group: This step involves a nucleophilic substitution reaction where the chlorophenyl group is introduced.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

The compound N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is of interest in medicinal chemistry because of its potential therapeutic applications. It contains a chlorophenyl group, a furan moiety, and a triazole ring, all of which are known for their diverse biological activities.

Synthesis and Characterization
The synthesis of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves organic chemistry methods. The process requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the compound.

Key Chemical Properties
The molecular weight of the compound is approximately 345.82 g/mol. It is expected to be a solid at room temperature and exhibits moderate solubility in polar solvents like methanol and dimethyl sulfoxide due to its polar functional groups.

Potential Applications
N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, as a triazole derivative, is recognized for its antifungal and antibacterial properties. Research suggests that triazole structures often inhibit fungal ergosterol synthesis by targeting cytochrome P450 enzymes. The presence of furan and pyrrole rings may enhance binding affinity through additional π-stacking interactions with aromatic residues in target proteins. Studies on similar compounds indicate stability under physiological pH but potential degradation under extreme conditions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, potentially disrupting metalloprotein functions. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Based Acetamides

Compound Name Key Substituents Biological Activity Synthesis Highlights Reference
Target Compound 3-chlorophenyl, 5-(furan-2-yl)-4-methyl Assumed antimicrobial/anti-inflammatory (based on analogs) Alkylation of α-chloroacetamides with triazole-thiols
N-(3-chloro-4-fluorophenyl)-... (CAS 578700-53-5) 3-chloro-4-fluorophenyl, 5-(furan-2-yl)-4-methyl Not explicitly reported; fluorination may enhance binding affinity Similar alkylation strategy
N-(2-bromo-4,6-difluorophenyl)-... (CAS 573939-20-5) 2-bromo-4,6-difluorophenyl Kinase inhibition (inferred from ZINC2220049 database) Halogenation for improved lipophilicity
N-(3-chloro-2-methylphenyl)-... (CAS 603978-94-5) 3-chloro-2-methylphenyl, 4-ethyl, 5-(furan-2-yl) Potential agrochemical applications (BAS 05988134) Ethyl substitution enhances stability
KA3 (from Rajurkar et al.) Pyridin-4-yl, substituted aryl carbamoyl Antibacterial (MIC: 12.5 µg/mL against S. aureus), antioxidant Multi-step synthesis with hydrazine hydrate and CS₂
VUAA-1 (Orco agonist) 4-ethylphenyl, pyridin-3-yl Insect olfactory channel activation Focus on pyridine-triazole hybrids
Key Observations:

Halogenation : Chloro and fluoro substituents on the phenyl ring (e.g., in ) improve lipophilicity and membrane penetration, critical for antimicrobial activity. Bromine in may enhance steric effects for kinase inhibition.

Heterocyclic Variations : Pyridine () and thiazolo-triazole () substitutions alter electronic properties, affecting target binding. Furan rings () contribute to π-π stacking interactions.

Alkyl Chains : Ethyl or methyl groups (e.g., ) increase metabolic stability compared to allyl or propanyl substituents ().

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Molecular Formula Molecular Weight pKa Density (g/cm³)
Target Compound C₁₅H₁₃ClN₄O₂S 364.8 ~11.3 (amine) 1.50 (predicted)
CAS 578700-53-5 C₁₅H₁₂ClFN₄O₂S 366.8 11.30±0.70 1.50±0.1
CAS 603978-94-5 C₁₇H₁₇ClN₄O₂S 376.9 Not reported Not reported
  • pKa : The amine group in these compounds typically has a pKa ~11.3, suggesting moderate basicity suitable for cellular uptake .
  • Density : Consistently ~1.5 g/cm³, indicating compact molecular packing.

Biological Activity

N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a chlorophenyl group, a furan moiety, and a triazole ring, which are known for their diverse biological activities. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H13ClN4O2S, with a molecular weight of approximately 345.82 g/mol. The compound exhibits multiple functional groups that contribute to its biological activity, including triazole and amide functionalities. It is characterized by moderate solubility in polar solvents such as methanol and dimethyl sulfoxide due to its polar functional groups.

Research indicates that compounds containing triazole structures often inhibit fungal ergosterol synthesis by targeting cytochrome P450 enzymes. The presence of furan and pyrrole may enhance binding affinity through additional π-stacking interactions with aromatic residues in target proteins. This mechanism is critical for the compound's antifungal and antibacterial properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Its efficacy has been compared to established antibiotics:

PathogenMIC (μg/mL)Comparison AntibioticMIC (μg/mL)
Staphylococcus aureus0.125–8Vancomycin0.68
Escherichia coli0.125–8Ciprofloxacin2.96
Candida albicans0.5–4Fluconazole16

These results indicate that the compound may have superior activity compared to traditional treatments against certain strains .

Antitumor Activity

The structure-activity relationship (SAR) studies suggest that the presence of electronegative groups such as chlorine on the phenyl ring enhances antiproliferative activity against cancer cells. For example, compounds similar to this compound have demonstrated significant cytotoxicity with IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of triazole derivatives similar to this compound against Candida species and found that compounds with similar structural features exhibited lower MIC values than fluconazole.
  • Antibacterial Efficacy : Another research focused on the antibacterial activity of triazole derivatives against multi-drug resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The derivatives demonstrated potent activity with MIC values significantly lower than those of standard antibiotics used in treatment .

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